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Compound of Interest

Compound Name:
3-bromo-4,5,6,7-tetrahydro-1H-

indazole

Cat. No.: B577705 Get Quote

An In-depth Technical Guide to 3-bromo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

potential synthetic routes, and biological context of 3-bromo-4,5,6,7-tetrahydro-1H-indazole.

This molecule is a heterocyclic building block, and its indazole core is a recognized

pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties
3-bromo-4,5,6,7-tetrahydro-1H-indazole is a substituted indazole with a molecular weight of

201.067 g/mol .[1][2][3][4] While specific experimental data for properties such as melting point,

boiling point, and solubility are not widely reported in public literature, the core data and

predicted values based on analogous structures are summarized below.

Table 1: Core Physicochemical Data
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Property Value Source

Molecular Formula C₇H₉BrN₂ [1][2][3][4]

Molecular Weight 201.067 g/mol [1][2][3][4]

CAS Number 1246553-15-0 [1][2][3][4]

Appearance
Solid (inferred from related

compounds)

Purity ≥97% (Typical) [2][4]

XlogP (Predicted)
~2.5 (estimated from

methylated analog)
[5]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Storage
Room temperature, sealed in a

dry, dark place
[2][4][6]

Experimental Protocols
The following sections detail plausible and standard experimental methodologies for the

synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole.

Synthesis Protocol: Electrophilic Bromination
A plausible synthesis for 3-bromo-4,5,6,7-tetrahydro-1H-indazole involves the direct

bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is

electronically favorable for electrophilic substitution in the indazole ring system.

Reaction: 4,5,6,7-tetrahydro-1H-indazole → 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Reagents and Materials:
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4,5,6,7-tetrahydro-1H-indazole (1 equivalent)

N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[7]

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate,

silica gel for column chromatography

Procedure:

Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction

flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the

temperature remains low.

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate to neutralize any remaining bromine.

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude solid via silica gel column chromatography to yield the final product, 3-
bromo-4,5,6,7-tetrahydro-1H-indazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra06867b
https://www.benchchem.com/product/b577705?utm_src=pdf-body
https://www.benchchem.com/product/b577705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Property Determination Protocols
Melting Point Determination: The melting point can be determined using a standard melting

point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube

and heated at a controlled rate. The temperature range from the appearance of the first liquid

drop to the complete liquefaction of the solid is recorded.[8]

Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added

to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The

flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure

equilibrium is reached. The suspension is then filtered, and the concentration of the

compound in the saturated solution is determined using a quantitative analytical method like

HPLC-UV or LC-MS.

LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using

reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of

the compound on a C18 column is measured and correlated with the known LogP values of

a set of standard compounds run under the same conditions.

pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is

measured by dissolving the compound in a suitable solvent (often a water-methanol mixture)

and titrating it with a standardized solution of strong acid or base. The pH of the solution is

monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is

determined from the midpoint of the resulting titration curve.

Biological Context and Visualization
Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role

as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes

that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark

of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for

further modification via cross-coupling reactions to build a library of potential drug candidates.

Kinase Inhibitor Drug Discovery Workflow
The development of a kinase inhibitor from a building block like 3-bromo-4,5,6,7-tetrahydro-
1H-indazole follows a structured workflow. This process begins with chemical synthesis and
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progresses through multiple stages of screening to identify promising therapeutic candidates.
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Caption: A typical workflow for kinase inhibitor drug discovery.
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Role in a Representative Signaling Pathway
Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases

(RTKs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades

like the RAS-RAF-MEK-ERK (MAPK) pathway.[9][11] An inhibitor derived from the 3-bromo-
4,5,6,7-tetrahydro-1H-indazole scaffold would be designed to bind to the ATP-binding site of a

specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking

the signaling cascade.
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Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b577705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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